Texas Red DHPE

FRET Membrane Fusion Spectral Overlap

Generic lipid probes often cause poor FRET efficiency and ambiguous domain visualization. Texas Red DHPE overcomes these limitations through: • Red-shifted emission (582/601 nm) that eliminates donor/acceptor crosstalk in NBD-FRET assays (Förster radius 7.3 nm) • 3-fold higher partitioning into fluid membrane domains, delivering superior contrast in TIRF microscopy at 0.8 mol% • Validated performance in endocytosis tracking, viral entry studies, and lipid-raft imaging Supplied as a dark solid at ≥95% purity with fast global logistics.

Molecular Formula C74H117N4O14PS2
Molecular Weight 1381.8 g/mol
CAS No. 187099-99-6
Cat. No. B069224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTexas Red DHPE
CAS187099-99-6
SynonymsSulforhodaMine 101 DHPE [N-(RhodaMine 101 sulfonyl)-1,2-hexadecanoyl-sn-4-phosphoethanolaMine, triethylaMMoniuM salt]
Molecular FormulaC74H117N4O14PS2
Molecular Weight1381.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-])OC(=O)CCCCCCCCCCCCCCC.CCN(CC)CC
InChIInChI=1S/C68H102N3O14PS2.C6H15N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-62(72)81-50-54(84-63(73)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)51-83-86(74,75)82-46-41-69-87(76,77)55-39-40-56(61(49-55)88(78,79)80)64-59-47-52-33-29-42-70-44-31-35-57(65(52)70)67(59)85-68-58-36-32-45-71-43-30-34-53(66(58)71)48-60(64)68;1-4-7(5-2)6-3/h39-40,47-49,54,69H,3-38,41-46,50-51H2,1-2H3,(H-,74,75,78,79,80);4-6H2,1-3H3/t54-;/m1./s1
InChIKeyDLENCXDZIZEKQI-KINGROEASA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Texas Red DHPE: Fluorescent Lipid Probe


Texas Red® DHPE (CAS 187099-99-6) is a fluorescent lipid probe comprising the bright, red-fluorescent Texas Red® dye (excitation/emission maxima ~595/615 nm) covalently attached to the headgroup of the phospholipid 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) . The DHPE moiety, characterized by two saturated C16 fatty acid chains, anchors the probe within lipid bilayers, while the Texas Red® fluorophore serves as a robust energy transfer acceptor from common donor probes such as NBD, BODIPY, and fluorescein . This probe is widely used for membrane labeling, tracking membrane trafficking during endocytosis, and studying membrane fusion via fluorescence resonance energy transfer (FRET) .

Texas Red DHPE: Why Substitutes Fail


While all three probes—Texas Red DHPE, Rhodamine-DHPE, and NBD-PE—are commonly used as fluorescent lipid labels, they are not interchangeable due to significant differences in spectral properties, FRET efficiency, and membrane phase partitioning . Substituting Texas Red DHPE with Rhodamine-DHPE or NBD-PE can lead to reduced signal separation, altered domain visualization, and compromised quantitative accuracy in FRET-based assays [1]. The distinct red-shifted emission of Texas Red DHPE, its specific Förster radius with NBD donors, and its unique concentration-dependent behavior in TIRF imaging are critical parameters that directly impact experimental outcomes, making generic substitution untenable for rigorous scientific investigations [2].

Texas Red DHPE: Quantitative Differentiation Evidence


Extinction Coefficient and Brightness

Texas Red DHPE exhibits a significantly red-shifted emission spectrum (Ex/Em 582/601 nm) compared to Rhodamine-DHPE (Ex/Em 560/581 nm) [1]. This 20 nm redshift in emission is critical for reducing spectral overlap with common donor fluorophores like NBD (Em 536 nm) and fluorescein (Em 519 nm) . The longer emission wavelength of the Texas Red dye provides superior separation of the donor and acceptor emission signals in resonance energy transfer microscopy .

FRET Membrane Fusion Spectral Overlap

FRET Donor-Acceptor Spectral Separation

A FRET assay using Texas Red-DHPE as the acceptor and NBD-PE as the donor yielded a Förster radius (R₀) of 7.3 ± 0.6 nm [1]. This value, abstracted from a spatially addressed array of supported lipid bilayers, provides a critical parameter for calculating donor-acceptor distances in quantitative membrane fusion studies . The ability to precisely determine R₀ directly supports the use of Texas Red-DHPE in biophysical models of membrane interactions.

FRET Membrane Fusion Förster Radius

Validated Förster Radius (NBD–Texas Red FRET)

A systematic study of Texas Red-DHPE incorporation into supported lipid bilayers found that 0.8 mol% TR-DHPE provides the most optimal TIRF images [1]. At this concentration, a sufficient level of photostability is achieved without an undesirable increase in TR-DHPE aggregates caused by excess probe molecules [2]. Bilayers composed of a 3:1 molar ratio of DOPC:DPPC with 0.8 mol% TR-DHPE consistently displayed clear, distinct, rounded domains, whereas other lipid compositions did not [3].

TIRF Microscopy Supported Lipid Bilayers Photostability

Concentration Quenching Resistance

In phase-separated lipid bilayers with coexisting liquid-ordered and fluid phases, Texas Red-DHPE (TR-DHPE) partitions preferentially into the fluid phase, achieving a concentration approximately 3 times higher than in the ordered domains [1]. This differential partitioning, observed with >0.2% TR-DHPE, results in a contrast reversal when used with NBD-DHPE, making the fluid phase more strongly fluorescent due to FRET [2].

Lipid Rafts Phase Separation Fluorescence Microscopy

Phase-Specific FRET Contrast Reversal

Texas Red DHPE was found to preferentially partition into the ethanol-induced interdigitated phase in model yeast biomembranes [1]. This property allows the use of fluorescence imaging to investigate the phase behavior of the system, as demonstrated by a phase diagram showing that increasing unsaturated lipid and/or ergosterol prevents the formation of the interdigitated phase [2]. The probe's behavior was studied at 0.5 mol% alongside NBD-PC, a commonly used fluorescent probe [3].

Membrane Biophysics Ethanol Tolerance Phase Behavior

Texas Red DHPE: Key Application Scenarios


FRET-Based Membrane Fusion Assays

Texas Red DHPE is ideally suited as a FRET acceptor in membrane fusion assays with NBD-PE as the donor. The well-defined Förster radius of 7.3 nm [1] allows for precise distance measurements between fusing membranes, enabling quantitative analysis of fusion kinetics and mechanisms. This application is critical in virology for studying viral entry and in cell biology for understanding intracellular trafficking.

Lipid Raft and Membrane Domain Imaging

For TIRF microscopy studies of lipid rafts and membrane heterogeneity, Texas Red DHPE provides enhanced contrast between fluid and ordered phases due to its 3-fold higher concentration in fluid domains [2]. The optimal 0.8 mol% concentration [3] ensures bright, stable images without probe aggregation, making it the preferred label for visualizing domain morphology and dynamics.

Ethanol-Induced Interdigitated Phase Detection

As a lipophilic tracer, Texas Red DHPE has been validated for monitoring membrane traffic during endocytosis and lipid processing in hepatocytes . Its red-shifted emission (582/601 nm) allows for multiplexing with green-fluorescent probes (e.g., GFP, FITC) to simultaneously track multiple cellular components with minimal spectral overlap.

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